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Compound of Interest

Compound Name: (R)-mandelonitrile

Cat. No.: B110909 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the spectroscopic data for (R)-
mandelonitrile, a key chiral intermediate in the synthesis of various pharmaceuticals. This

document covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of (R)-mandelonitrile. Both

¹H and ¹³C NMR provide unique insights into the molecular framework.

¹H NMR Spectroscopy
The ¹H NMR spectrum of (R)-mandelonitrile exhibits characteristic signals for the aromatic,

methine, and hydroxyl protons.

Table 1: ¹H NMR Spectroscopic Data for (R)-Mandelonitrile
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.4 Multiplet 5H
Aromatic protons

(C₆H₅)

~5.5 Singlet 1H
Methine proton (-

CH(OH)CN)

~3.5 (broad) Singlet 1H Hydroxyl proton (-OH)

Note: Data is typically acquired in CDCl₃. Chemical shifts may vary slightly depending on the

solvent and concentration.

Interpretation: The aromatic protons appear as a complex multiplet around 7.4 ppm, typical for

a monosubstituted benzene ring. The methine proton, deshielded by the adjacent hydroxyl and

nitrile groups, appears as a singlet at approximately 5.5 ppm. The hydroxyl proton signal is

often broad and its chemical shift can vary depending on concentration and solvent due to

hydrogen bonding.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of (R)-mandelonitrile.

Table 2: ¹³C NMR Spectroscopic Data for (R)-Mandelonitrile

Chemical Shift (δ) ppm Assignment

~135 Quaternary aromatic carbon (C-ipso)

~129.7 Aromatic methine carbons (C-para)

~129.1 Aromatic methine carbons (C-ortho)

~126.7 Aromatic methine carbons (C-meta)

~119 Nitrile carbon (-C≡N)

~63 Methine carbon (-CH(OH)CN)
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Note: Data is typically acquired in CDCl₃.

Interpretation: The spectrum shows four signals in the aromatic region, corresponding to the

ipso, ortho, meta, and para carbons of the phenyl ring. The nitrile carbon appears around 119

ppm, and the chiral methine carbon, attached to the hydroxyl group, is observed at

approximately 63 ppm.

Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining high-quality NMR spectra of (R)-mandelonitrile is as follows:

Sample Preparation:

Dissolve 5-10 mg of (R)-mandelonitrile in approximately 0.6 mL of deuterated chloroform

(CDCl₃). For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a

good signal-to-noise ratio in a reasonable time.

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution

through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm

NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer Frequency: 300 MHz or higher.

Pulse Program: Standard single-pulse sequence.

Number of Scans: 8 to 16 scans are typically sufficient.

Relaxation Delay: 1-2 seconds.

Instrument Parameters (¹³C NMR):

Spectrometer Frequency: 75 MHz or higher.

Pulse Program: Proton-decoupled single-pulse sequence.
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Number of Scans: 128 scans or more may be required depending on the sample

concentration.

Relaxation Delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase and baseline correct the spectrum.

Reference the spectrum to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16

ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in (R)-mandelonitrile.

Table 3: Characteristic IR Absorption Bands for (R)-Mandelonitrile

Wavenumber (cm⁻¹) Intensity Assignment

~3400 (broad) Strong O-H stretch (hydroxyl group)

~3060 Medium Aromatic C-H stretch

~2900 Weak Aliphatic C-H stretch (methine)

~2250 Medium C≡N stretch (nitrile group)

~1600, ~1490, ~1450 Medium to Weak
Aromatic C=C skeletal

vibrations

~1200 Strong C-O stretch (hydroxyl group)

~760, ~700 Strong
Aromatic C-H out-of-plane

bending

Interpretation: The broad absorption around 3400 cm⁻¹ is characteristic of the stretching

vibration of the hydroxyl group, with the broadening due to hydrogen bonding. The medium
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intensity peak around 2250 cm⁻¹ confirms the presence of the nitrile functional group. Aromatic

C-H stretching is observed just above 3000 cm⁻¹, while the aliphatic methine C-H stretch is

seen just below. The strong absorptions in the fingerprint region, particularly the C-O stretch

and the out-of-plane C-H bending bands, further support the structure.

Experimental Protocol for IR Spectroscopy
(R)-mandelonitrile is a low-melting solid or an oil at room temperature, allowing for analysis as

a neat liquid or a KBr pellet.

Neat Liquid (Attenuated Total Reflectance - ATR): This is the simplest method.

Place a small drop of (R)-mandelonitrile directly onto the ATR crystal.

Record the spectrum.

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) after

analysis.

Potassium Bromide (KBr) Pellet:

Grind 1-2 mg of (R)-mandelonitrile with approximately 100-200 mg of dry, spectroscopic

grade KBr in an agate mortar and pestle.

Transfer the fine powder to a pellet press.

Apply pressure to form a transparent or translucent pellet.

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of (R)-mandelonitrile.

Table 4: Mass Spectrometry Data for (R)-Mandelonitrile (Electron Ionization - EI)
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m/z Relative Intensity Assignment

133 Moderate Molecular ion [M]⁺

106 High [M - HCN]⁺

105 High [M - HCN - H]⁺ or [C₆H₅CO]⁺

77 High [C₆H₅]⁺

51 Medium [C₄H₃]⁺

Interpretation of EI Fragmentation: Upon electron ionization, (R)-mandelonitrile forms a

molecular ion at m/z 133. A common and facile fragmentation pathway for cyanohydrins is the

loss of hydrogen cyanide (HCN), resulting in a strong peak at m/z 106, corresponding to the

benzaldehyde radical cation. Subsequent loss of a hydrogen radical leads to the benzoyl cation

at m/z 105. The prominent peak at m/z 77 is characteristic of the phenyl cation, formed by the

loss of a carbonyl group from the benzoyl cation. The ion at m/z 51 is a common fragment of

the phenyl group.

Experimental Protocol for Gas Chromatography-Mass
Spectrometry (GC-MS)
For volatile and thermally stable compounds like mandelonitrile, GC-MS is a suitable technique.

To improve volatility and chromatographic peak shape, derivatization is often employed.

Derivatization (Silylation):

To a small amount of the sample, add a silylating agent such as N,O-

bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-

(trimethylsilyl)trifluoroacetamide (MSTFA) in a suitable solvent like acetonitrile.[1]

Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization of the

hydroxyl group.[1]

GC-MS Parameters:

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
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Injector Temperature: 250°C.

Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp up to a high

temperature (e.g., 280°C) to ensure elution of the derivatized compound.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.

Workflow and Logical Relationships
The characterization of (R)-mandelonitrile involves a logical sequence of spectroscopic

analyses.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Synthesis / Isolation of
(R)-Mandelonitrile

IR Spectroscopy
(Functional Group ID)

NMR Spectroscopy
(Structural Elucidation)

Mass Spectrometry
(Molecular Weight & Formula)

Identify -OH, -C≡N,
Aromatic Rings

Assign ¹H & ¹³C signals,
Determine Connectivity

Confirm Molecular Weight,
Analyze Fragmentation

Final Structure Confirmation
of (R)-Mandelonitrile

Click to download full resolution via product page
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Spectroscopic analysis workflow for (R)-mandelonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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